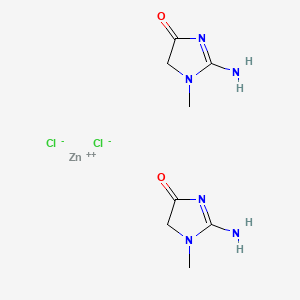
zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride is a compound with the molecular formula C8H14Cl2N6O2Zn and a molecular weight of 362.5 g/mol. This compound features a zinc ion coordinated with 2-amino-3-methyl-4H-imidazol-5-one and two chloride ions. It is part of the imidazole family, which is known for its diverse biological and chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride, typically involves multi-component reactions. One common method is the ZnCl2-catalyzed one-pot [3 + 2] cycloaddition reaction between benzimidates and 2H-azirines in acetonitrile (MeCN) . This reaction is efficient and yields high purity products.
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts such as zinc chloride (ZnCl2) is common to facilitate the cycloaddition reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: It can be reduced to form lower oxidation states or to remove oxygen-containing groups.
Substitution: The chloride ions can be substituted with other anions or ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other halide salts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce various zinc complexes with different anions .
Applications De Recherche Scientifique
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for other zinc-containing compounds.
Biology: This compound is studied for its potential role in enzyme inhibition and as a model for zinc-binding sites in proteins.
Industry: Used in the production of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism by which zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride exerts its effects involves its ability to coordinate with various biological molecules. The zinc ion can interact with proteins, altering their structure and function. This coordination can inhibit enzyme activity or modulate signaling pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler structure with similar coordination properties.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Thiazole: Similar heterocyclic structure but contains sulfur instead of zinc.
Uniqueness
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride is unique due to its specific coordination with zinc, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it particularly valuable in research and industrial applications .
Propriétés
Numéro CAS |
84304-17-6 |
|---|---|
Formule moléculaire |
C8H14Cl2N6O2Zn |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
zinc;2-imino-1-methylimidazolidin-4-one;dichloride |
InChI |
InChI=1S/2C4H7N3O.2ClH.Zn/c2*1-7-2-3(8)6-4(7)5;;;/h2*2H2,1H3,(H2,5,6,8);2*1H;/q;;;;+2/p-2 |
Clé InChI |
SDBNHMFCQJHUNL-UHFFFAOYSA-L |
SMILES |
CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.[Cl-].[Cl-].[Zn+2] |
SMILES canonique |
CN1CC(=O)NC1=N.CN1CC(=O)NC1=N.[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride](/img/structure/B7881811.png)

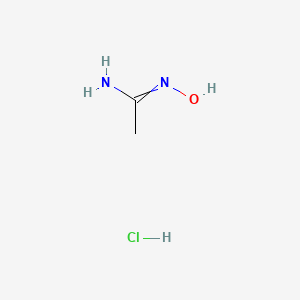
![3-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B7881831.png)

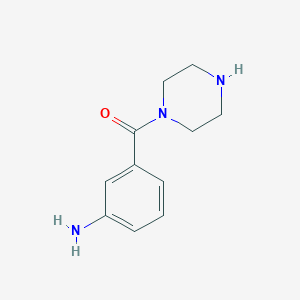
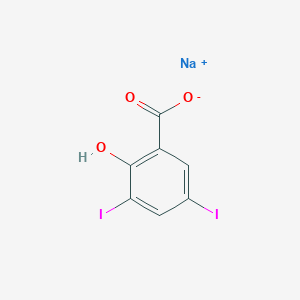
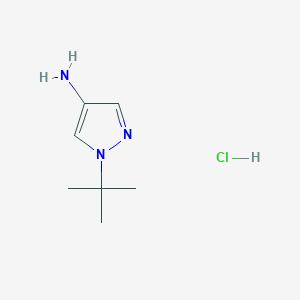
![3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione](/img/structure/B7881855.png)

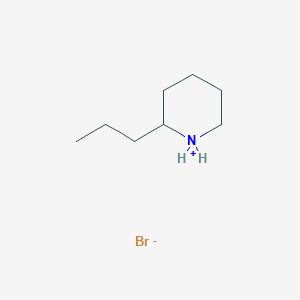
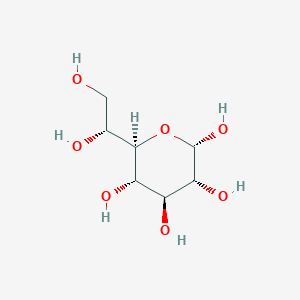
![N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7881876.png)

